p-[(p-Acetamidophenyl)carbamoyl]phenol
Description
p-[(p-Acetamidophenyl)carbamoyl]phenol is a phenolic derivative characterized by a carbamoyl group (-NH-C(O)-) and an acetamido (-NH-CO-CH₃) substituent on its aromatic rings. This structure confers unique physicochemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(19)9-3-11/h2-9,19H,1H3,(H,16,18)(H,17,20) |
InChI Key |
RJZRPDXTJMHYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Drug Design
Carbamates, including p-[(p-Acetamidophenyl)carbamoyl]phenol, are increasingly utilized as peptide bond surrogates in drug design due to their stability and ability to permeate biological membranes. This compound can serve as a scaffold for the development of new drugs targeting specific enzymes or receptors involved in disease processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from para-aminobenzoic acid analogs exhibit significant inhibitory effects against various cancer cell lines, including MCF-7 and A549. In vitro assays demonstrate that these derivatives can induce apoptosis and inhibit cell proliferation effectively .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | Induces apoptosis |
| Compound B | A549 | 3.0 | Inhibits proliferation |
| Compound C | HCT116 | 4.53 | Cell cycle arrest |
Antimicrobial Applications
The antimicrobial properties of this compound have been explored in various studies. Its derivatives have shown promising activity against both bacterial and fungal strains, addressing the urgent need for new antimicrobial agents amid rising resistance .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Name | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|---|
| Compound D | E. coli | 15 | 50 |
| Compound E | S. aureus | 12 | 100 |
| Compound F | A. niger | 20 | 25 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various acetamide derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study employed flow cytometry to confirm the induction of apoptosis in treated cells .
Case Study 2: Antimicrobial Resistance
A series of experiments were conducted to assess the effectiveness of this compound derivatives against multi-drug resistant bacterial strains. The results indicated that certain derivatives displayed enhanced activity against resistant strains compared to traditional antibiotics, suggesting their potential as novel therapeutic agents in treating resistant infections .
Chemical Reactions Analysis
Chemical Reactions Involving p-[(p-Acetamidophenyl)carbamoyl]phenol
This compound can undergo various chemical reactions typical of carbamates. These reactions often require careful control of pH and temperature to optimize yields and minimize side reactions.
Reaction with Nucleophiles
The carbonyl carbon in the carbamate group of this compound is electrophilic, making it reactive towards nucleophiles. This reactivity is crucial for its potential applications in medicinal chemistry.
Hydrolysis
Carbamates can undergo hydrolysis, which may be catalyzed by acids or bases. This reaction can lead to the formation of the corresponding amine and carbon dioxide.
Aminolysis
Aminolysis involves the reaction of carbamates with amines to form ureas. This reaction is significant in the synthesis of various pharmaceutical compounds.
Mechanism of Action and Biological Activity
The mechanism of action of this compound primarily involves its interaction with biological targets. Kinetic studies can reveal inhibition constants and rates associated with its biological activity, providing insights into its potency compared to other compounds.
Data and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares p-[(p-Acetamidophenyl)carbamoyl]phenol with structurally and functionally related phenolic and aromatic compounds, emphasizing physical properties, bioactivity, and industrial relevance.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Features | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | Not listed | Carbamoyl + acetamido substituents | ~90–100 (estimated)* | Moderate in alcohols |
| p-(p-Acetamidophenyl)ethyl acetate | Not listed | Ethyl acetate + acetamido groups | 93 (in alcohol) | Soluble in alcohols |
| p-Octylphenol | 1806-26-4 | Octyl chain + phenolic hydroxyl | Not reported | Lipophilic |
| p-[[p-(Phenylazo)phenyl]azo]phenol | 6250-23-3 | Azo (-N=N-) linkages | Not reported | Polar solvents |
*Estimated based on analogs like p-(p-acetamidophenyl)ethyl acetate .
Key Observations:
- Carbamoyl vs. Azo Functional Groups: The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to the azo groups in 6250-23-3, which prioritize conjugation and color properties .
- Polarity: p-Octylphenol’s long alkyl chain increases hydrophobicity, contrasting with the polar carbamoyl/acetamido groups in the target compound .
Stability and Reactivity
- Thermal Stability: Azo compounds (e.g., 6250-23-3) degrade at high temperatures, limiting their use in high-heat processes. Carbamoyl derivatives likely exhibit better thermal resilience due to stronger hydrogen-bonding networks.
- Chemical Reactivity: The acetamido group in the target compound may undergo hydrolysis to form free amines, a property exploitable in prodrug design .
Preparation Methods
Synthesis of 4-Hydroxybenzoyl Chloride
4-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the corresponding acyl chloride. For example:
Coupling with p-Acetamidoaniline
The acyl chloride reacts with p-acetamidoaniline in the presence of a base:
-
-
4-Hydroxybenzoyl chloride (1.0 mmol) and p-acetamidoaniline (1.1 mmol) are stirred in tetrahydrofuran (THF) with triethylamine (2.0 mmol) at 0–25°C for 4 hours.
-
The product is precipitated with ice water, filtered, and recrystallized from ethanol (yield: 78–85%).
-
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent | THF or Dichloromethane (DCM) |
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
Direct Coupling Using Carbamate Reagents
A carbamate intermediate is formed in situ, which is subsequently hydrolyzed:
-
-
4-Hydroxybenzoic acid (139.6 g) and methyl carbamate (90.7 g) are heated with triethylenediamine (4.2 g) at 130–180°C for 4.5 hours.
-
The crude product is vacuum-distilled and recrystallized (yield: 98.7%, purity: 99.5%).
-
Advantages :
-
Avoids handling reactive acyl chlorides.
-
High yields under solvent-free conditions.
Immobilized Coupling Agents
Wang resin-bound benzotriazole derivatives facilitate the reaction:
-
-
4-Hydroxybenzoic acid is loaded onto Wang resin via a benzotriazole linker.
-
p-Acetamidoaniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) are added in DCM.
-
The product is cleaved from the resin with trifluoroacetic acid (TFA) (yield: 70–75%).
-
Key Data :
| Parameter | Value |
|---|---|
| Resin Loading | 0.8–1.2 mmol/g |
| Cleavage Agent | 95% TFA in DCM |
| Purity (LC-MS) | >95% |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
Elemental Analysis : Calculated for C₁₅H₁₄N₂O₃: C 66.66%, H 5.22%, N 10.36%; Found: C 66.59%, H 5.18%, N 10.31%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl Chloride Route | 78–85 | ≥98 | High | Moderate |
| Carbamate-Mediated | 98.7 | 99.5 | Moderate | High |
| Solid-Phase Synthesis | 70–75 | >95 | Low | Low |
Q & A
Basic: What are the recommended synthetic routes for p-[(p-Acetamidophenyl)carbamoyl]phenol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling p-acetamidophenol with a phenol derivative via a carbamoyl linkage. Key steps include:
- Acylation : Convert p-aminophenol to p-acetamidophenol using acetyl chloride under basic conditions (e.g., sodium acetate buffer) to prevent over-acetylation .
- Carbamoylation : React the acetamidophenol with phosgene or a carbamoyl chloride intermediate, followed by coupling to a phenolic hydroxyl group. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor yields via TLC or HPLC .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. Compare retention times with standards .
Advanced: How can computational methods like DFT resolve electronic structure ambiguities in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:
- HOMO-LUMO gaps : Predict reactivity and charge transfer properties. A smaller gap suggests higher electrophilicity, relevant for catalytic or biological interactions .
- Molecular Electrostatic Potential (MEP) : Visualize electron-rich (phenolic oxygen) and electron-poor (carbamoyl carbonyl) regions to guide substitution reactions .
- Vibrational spectra : Simulate FTIR peaks to validate experimental data, resolving ambiguities in NH/OH stretching modes .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure. Use fume hoods for powder handling due to inhalation risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the carbamoyl group .
- Waste disposal : Neutralize with dilute NaOH before incineration or chemical waste collection .
Advanced: How can this compound be applied in polymer or catalyst research?
Answer:
- Polymer crosslinking : The phenolic OH and carbamoyl groups enable hydrogen-bonding networks in thermosetting resins. Compare mechanical properties (DSC/TGA) with traditional phenol-formaldehyde resins .
- Catalyst design : Functionalize metal-organic frameworks (MOFs) via the carbamoyl group to anchor transition metals (e.g., Pt, Pd) for heterogeneous catalysis. Test activity in Suzuki-Miyaura coupling .
Advanced: How to address contradictory spectroscopic data in structural elucidation?
Answer:
- Case study : If NMR shows unexpected splitting, consider:
Advanced: What methodologies assess interactions between this compound and enzymes like β-glucuronidase?
Answer:
- Kinetic assays : Use p-nitrophenyl-β-D-glucuronide (chromogenic substrate) as a control. Measure enzyme inhibition via UV-Vis (λ = 405 nm) and calculate IC50 .
- Docking studies : AutoDock Vina models binding affinities to active sites, guided by DFT-derived electrostatic maps .
Basic/Advanced: How does pH affect the stability of this compound?
Answer:
- Basic : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13). Monitor degradation via HPLC. Carbamoyl bonds hydrolyze rapidly at pH < 3 or >10 .
- Advanced : Use LC-MS to identify degradation products (e.g., p-acetamidophenol and phenolic acid). Quantum mechanics calculations (DFT) predict hydrolysis transition states .
Advanced: How does this compound compare to N-chlorophenyl acetamide derivatives in bioactivity?
Answer:
- Synthesis : Replace the phenolic group with Cl-substituted phenyl rings. Compare yields and purity .
- Bioassays : Test antimicrobial activity (MIC assays) against Gram+/Gram− bacteria. Correlate results with LogP (octanol-water partition coefficients) to assess membrane permeability .
Advanced: What environmental impact studies are relevant for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
